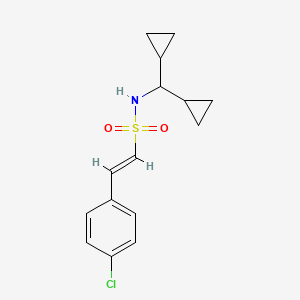
(E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide is an organic compound characterized by the presence of a chlorophenyl group, a dicyclopropylmethyl group, and an ethenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide typically involves the following steps:
Formation of the Ethenesulfonamide Backbone: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling.
Attachment of the Dicyclopropylmethyl Group: This step involves the alkylation of the amine with a dicyclopropylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenesulfonamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets, while the ethenesulfonamide moiety can form hydrogen bonds with active site residues.
Comparaison Avec Des Composés Similaires
(E)-2-(4-Bromophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
(E)-2-(4-Methylphenyl)-N-(dicyclopropylmethyl)ethenesulfonamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness: (E)-2-(4-Chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide is unique due to the presence of the chlorophenyl group, which can participate in specific interactions and reactions not possible with other substituents. This makes it a valuable compound for various applications, particularly in medicinal chemistry where the chlorine atom can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Propriétés
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-(dicyclopropylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c16-14-7-1-11(2-8-14)9-10-20(18,19)17-15(12-3-4-12)13-5-6-13/h1-2,7-10,12-13,15,17H,3-6H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZFHROHMKOHQX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(C2CC2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
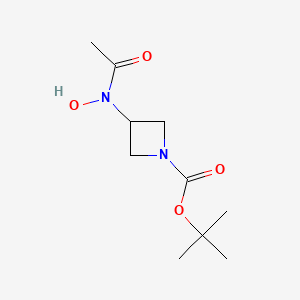
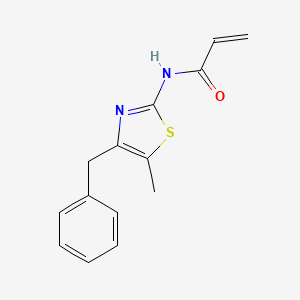
![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone](/img/structure/B2674437.png)
![1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate](/img/structure/B2674438.png)
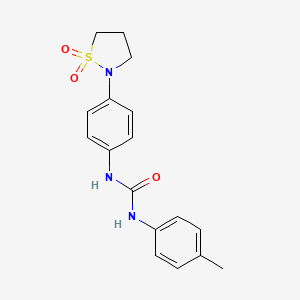
![2-[(2-Bromophenyl)sulfanyl]acetic acid](/img/structure/B2674441.png)
![2-{[1-(5-chlorothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2674442.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)
![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)
![1-{[4-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2674446.png)
![1-[(3,5-Dimethylphenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2674448.png)
![N-([2,2'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2674449.png)
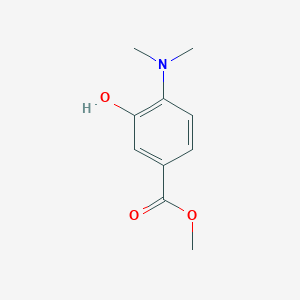
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzenesulfonamide](/img/structure/B2674453.png)
